N-[3-(Cyclopropylamino)phenyl]acetamide
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Overview
Description
N-[3-(Cyclopropylamino)phenyl]acetamide is an organic compound with the molecular formula C11H14N2O It is characterized by the presence of a cyclopropylamino group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Cyclopropylamino)phenyl]acetamide typically involves the reaction of 3-nitroaniline with cyclopropylamine, followed by reduction and acetylation. The general steps are as follows:
Nitration: 3-nitroaniline is synthesized by nitrating aniline.
Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclopropylation: The resulting 3-aminophenylamine is reacted with cyclopropylamine to form N-[3-(Cyclopropylamino)phenyl]amine.
Acetylation: Finally, the amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Cyclopropylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[3-(Cyclopropylamino)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[3-(Cyclopropylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group is believed to play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Cyclopropylamino)phenyl]propionamide
- N-[3-(Cyclopropylamino)phenyl]butyramide
- N-[3-(Cyclopropylamino)phenyl]valeramide
Uniqueness
N-[3-(Cyclopropylamino)phenyl]acetamide is unique due to its specific structural features, such as the cyclopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
884343-73-1 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-[3-(cyclopropylamino)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)12-10-3-2-4-11(7-10)13-9-5-6-9/h2-4,7,9,13H,5-6H2,1H3,(H,12,14) |
InChI Key |
IPTZRVQFSJMVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2CC2 |
Origin of Product |
United States |
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